molecular formula C28H20O12 B1244022 Mumbaistatin

Mumbaistatin

Cat. No. B1244022
M. Wt: 548.4 g/mol
InChI Key: XFESZXMDORIFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mumbaistatin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Mumbaistatin in Diabetes and Synthetic Analogs

Mumbaistatin, identified as an anthraquinone derivative, has been recognized for its potent inhibitory effect on hepatic glucose-6-phosphate translocase, a significant target for type II diabetes treatment. Lee, Das, and Khosla (2007) explored the structure-activity relationships of semisynthetic mumbaistatin analogs, demonstrating their low micromolar potency against translocase in vitro, with some analogs also active in glucose release assays from primary hepatocytes (Lee, Das, & Khosla, 2007). Furthermore, Neufeind et al. (2011) elaborated an efficient total synthesis of a deoxy-mumbaistatin analogue, potentially paving the way for future synthesis of the natural product and its variants, which could have significant implications in diabetes mellitus and brain tumor-related angiogenic processes (Neufeind et al., 2011).

properties

Product Name

Mumbaistatin

Molecular Formula

C28H20O12

Molecular Weight

548.4 g/mol

IUPAC Name

1-[2-(5-carboxy-4-hydroxypentanoyl)-6-hydroxybenzoyl]-3,8-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C28H20O12/c29-11(9-19(34)35)7-8-15(30)12-3-1-5-16(31)20(12)27(38)24-22-14(10-18(33)23(24)28(39)40)25(36)13-4-2-6-17(32)21(13)26(22)37/h1-6,10-11,29,31-33H,7-9H2,(H,34,35)(H,39,40)

InChI Key

XFESZXMDORIFAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)C(=O)O)C(=O)C4=C(C=CC=C4O)C(=O)CCC(CC(=O)O)O

synonyms

mumbaistatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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